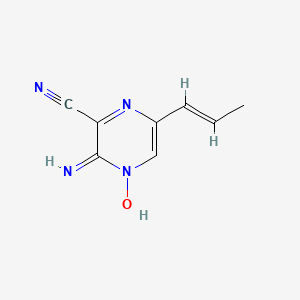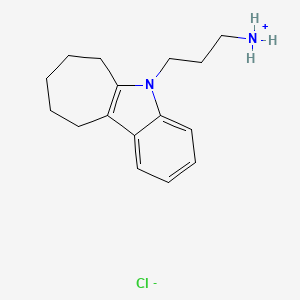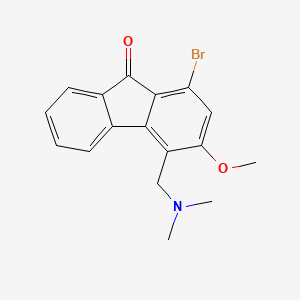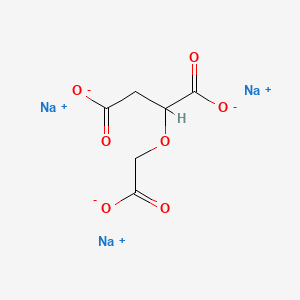
Trisodium (carboxylatomethoxy)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium (carboxylatomethoxy)succinate is an organic compound with the chemical formula C8H11Na3O7. It is commonly used as a metal cleaning agent, buffer, and complexing agent . The compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trisodium (carboxylatomethoxy)succinate typically involves the reaction of 1,2,3-trimellitic anhydride with an alkaline aqueous solution of an alkali metal . The process can be summarized as follows:
Formation of Trisodium Salt: 1,2,3-trimellitic anhydride reacts with an alkaline aqueous solution to form the trisodium salt.
Esterification: The trisodium salt is then esterified with dimethyl carbonate.
Crystallization: The final product is obtained through crystallization.
Industrial Production Methods: Industrial production methods follow similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trisodium (carboxylatomethoxy)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Trisodium (carboxylatomethoxy)succinate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes for metal cleaning and as a buffering agent.
Mechanism of Action
The mechanism of action of trisodium (carboxylatomethoxy)succinate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be utilized in various applications. The molecular targets and pathways involved include:
Chelation: The carboxylate and methoxy groups in the compound bind to metal ions, forming stable chelates.
Comparison with Similar Compounds
Trisodium citrate: Another trisodium salt with chelating properties.
Trisodium phosphate: Used as a cleaning agent and also has chelating abilities.
Disodium EDTA: A well-known chelating agent used in various applications.
Uniqueness: Trisodium (carboxylatomethoxy)succinate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where strong and stable chelation is required .
Properties
CAS No. |
34128-01-3 |
|---|---|
Molecular Formula |
C6H5Na3O7 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
trisodium;2-(carboxylatomethoxy)butanedioate |
InChI |
InChI=1S/C6H8O7.3Na/c7-4(8)1-3(6(11)12)13-2-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 |
InChI Key |
MPSJHIAGGNGGEZ-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


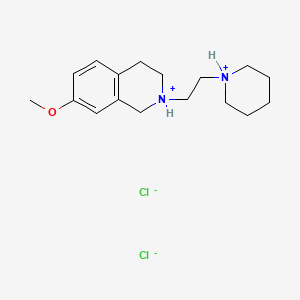
![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)
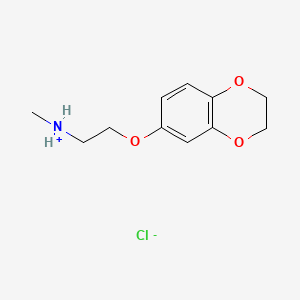
![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
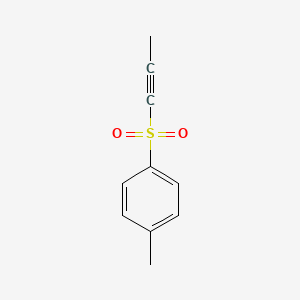


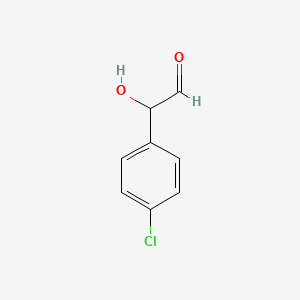
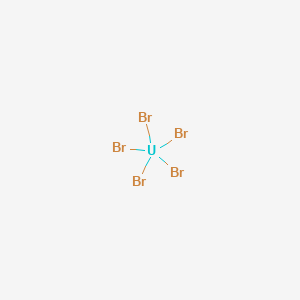
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
